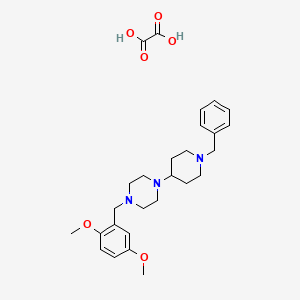![molecular formula C17H13ClN2O5S B3947143 3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B3947143.png)
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione, also known as CPNP, is a synthetic compound that has been widely used in scientific research. CPNP is a potent inhibitor of glutamate release, which makes it a valuable tool for studying the mechanisms of neurotransmitter release and the regulation of synaptic transmission.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione has been used extensively in scientific research to study the mechanisms of neurotransmitter release and the regulation of synaptic transmission. This compound has been shown to inhibit glutamate release in a dose-dependent manner, making it a valuable tool for studying the role of glutamate in synaptic transmission. This compound has also been used to study the effects of various drugs on glutamate release and to investigate the mechanisms of action of these drugs.
Wirkmechanismus
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione inhibits glutamate release by blocking the activity of voltage-gated calcium channels. Calcium influx through these channels is required for the release of glutamate from presynaptic neurons. By blocking calcium influx, this compound inhibits glutamate release and reduces synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on glutamate release, this compound has been shown to increase the release of dopamine and norepinephrine in certain brain regions. This compound has also been shown to increase the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a role in a variety of physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione has a number of advantages for use in lab experiments. It is a potent inhibitor of glutamate release, making it a valuable tool for studying the mechanisms of neurotransmitter release and the regulation of synaptic transmission. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations as well. It is a synthetic compound that may not accurately reflect the activity of endogenous neurotransmitters. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for research involving 3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of glutamate release that could be used to study the specific roles of different types of presynaptic calcium channels in neurotransmitter release. Another area of interest is the use of this compound to study the effects of drugs on glutamate release in different brain regions and under different physiological conditions. Finally, this compound could be used in combination with other tools, such as optogenetics, to study the complex interactions between different neurotransmitter systems in the brain.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c1-25-14-8-11(20(23)24)4-7-13(14)19-16(21)9-15(17(19)22)26-12-5-2-10(18)3-6-12/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLSSFACJNAOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dichlorophenyl)-2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3947070.png)

![ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947082.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947085.png)

![2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947097.png)
![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-fluorobenzamide)](/img/structure/B3947105.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947107.png)

![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)


